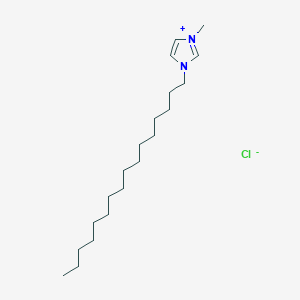

1-Hexadecyl-3-methylimidazolium chloride

Descripción general

Descripción

1-Hexadecyl-3-methylimidazolium chloride, also known as this compound, is a useful research compound. Its molecular formula is C20H39ClN2 and its molecular weight is 343 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747260. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chromatography : It is used as a cationic surfactant for the separation of phenolic compounds by micellar electrokinetic capillary chromatography, providing optimal resolution and migration time at 214 nm (Niu et al., 2009).

Extraction in Environmental Analysis : In the form of 1-hexadecyl-3-methylimidazolium bromide-coated Fe3O4 magnetic nanoparticles, it effectively preconcentrates and extracts chlorophenols from environmental water samples, achieving 74-90% recovery (Cheng et al., 2012).

Latent Heat Storage : It shows potential as phase-change material in latent heat storage due to high heat capacity and thermal conductivity in both liquid and solid phases (Bendová et al., 2020).

Anticancer Research : Imidazolium salts, including this compound, demonstrate potential in inhibiting oral squamous cell carcinoma cell proliferation and adhesion (de Campos et al., 2020).

Liquid Crystal Formation : It forms lyotropic liquid crystals in a ternary system with 1-decanol and water at 25 degrees C, showing hexagonal and lamellar phases (Zhang et al., 2007).

Thermal Energy Storage : Higher-melting imidazolium-based ionic liquids, like 1-Hexadecyl-3-methylimidazolium chloride, are promising for thermal energy storage due to large enthalpies of fusion and high thermal conductivity (Bendová et al., 2018).

Nanotechnology and Biomedicine : Its surface-active properties are explored in nanotechnology and biomedicine, influenced by interactions in the interfacial region (Galgano & El Seoud, 2011).

Mecanismo De Acción

Target of Action

1-Hexadecyl-3-methylimidazolium Chloride, also known as [C16MIm]Cl, is an ionic liquid compound . It is widely used as a catalyst and solvent in chemical reactions . The primary targets of this compound are the reactants in the chemical reactions where it acts as a catalyst or solvent .

Mode of Action

The compound interacts with its targets by facilitating the chemical reactions. It does this by lowering the activation energy of the reaction, thereby increasing the rate of the reaction . It also provides a medium for the reactants to interact, especially in reactions where it acts as a solvent .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular chemical reaction it is involved in. For instance, it has been used in organic synthesis reactions, including catalytic hydrogenation and heterocyclic synthesis . In these reactions, it affects the pathways by accelerating the reaction rates and improving the yield of the products .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the outcomes of the chemical reactions it facilitates. For example, it can help produce higher yields of desired products in organic synthesis reactions . In some cases, it has been found to inhibit the growth of certain cells, decrease cell viability, induce DNA damage and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been noted to have high thermal stability, allowing it to be used at relatively high temperatures . It is also hygroscopic and should be stored under an inert atmosphere . Exposure to moist air or water may affect its stability .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-Hexadecyl-3-methylimidazolium chloride is soluble in common organic solvents such as ethanol and dimethylformamide . It has a relatively high thermal stability and can be used at relatively high temperatures . It has a low vapor pressure and a high ionic conductivity, making it a good solvent with excellent solubility and thermal stability .

Cellular Effects

It is known that ionic liquids can interact with cellular membranes and proteins, potentially influencing cell function .

Molecular Mechanism

It is known that ionic liquids can interact with biomolecules through various mechanisms, including hydrogen bonding and van der Waals interactions .

Temporal Effects in Laboratory Settings

It is known that ionic liquids can exhibit stability over time, and their effects on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of ionic liquids can vary with dosage, and high doses can potentially have toxic or adverse effects .

Metabolic Pathways

It is known that ionic liquids can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that ionic liquids can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

It is known that ionic liquids can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPPLZJPPBIWRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047923 | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61546-01-8 | |

| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4UWS7WUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

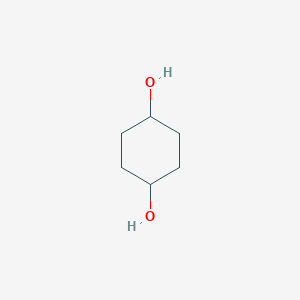

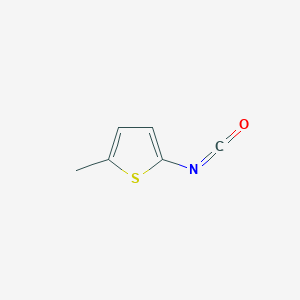

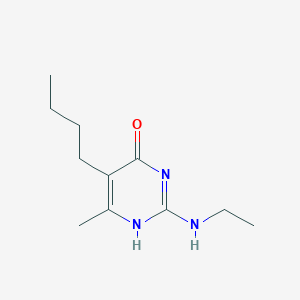

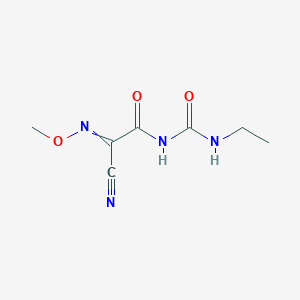

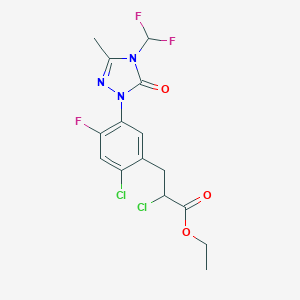

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Hexadecyl-3-methylimidazolium chloride?

A1: this compound has the molecular formula C20H39ClN2 and a molecular weight of 343.01 g/mol.

Q2: How is the structure of this compound confirmed?

A2: Various spectroscopic techniques are employed to confirm its structure, including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Is this compound stable at high temperatures?

A3: Yes, it exhibits good thermal stability, making it suitable for applications requiring elevated temperatures. [, , ]

Q4: How does the presence of water affect the behavior of this compound?

A4: this compound exhibits lyotropic liquid crystalline behavior in the presence of water, forming various self-assembled structures like micelles, hexagonal phases, and lamellar phases. [, , , , , , ]

Q5: Can this compound be used in catalysis?

A5: Yes, it has been explored as a template and structure-directing agent in the synthesis of various catalytic materials, including mesoporous silica and metal nanoparticles. [, , , , , ]

Q6: Does this compound influence the catalytic activity of supported metal nanoparticles?

A6: Research suggests that the presence of this compound can enhance the catalytic activity of supported metal nanoparticles, potentially due to its influence on nanoparticle size, morphology, and dispersion. [, , ]

Q7: Have computational methods been used to study this compound?

A7: Yes, molecular dynamics (MD) simulations have been employed to investigate the interactions of this compound with various materials, providing insights into its self-assembly behavior and intercalation mechanisms. [, ]

Q8: How does the alkyl chain length of imidazolium-based ionic liquids affect their self-assembly?

A8: Studies have shown that longer alkyl chains generally lead to the formation of more ordered and stable self-assembled structures in solution, such as larger micelles and more extensive liquid crystalline phases. [, , , ]

Q9: What strategies can be employed to improve the stability or performance of this compound in specific applications?

A9: Combining this compound with other components, like polymers or co-surfactants, can modify its properties and enhance its stability or performance in various applications. [, ]

Q10: Which analytical techniques are commonly used to characterize this compound and its self-assembled structures?

A10: Common techniques include:* Microscopy: Polarized optical microscopy (POM), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) are used to visualize the morphology and size of self-assembled structures.* Scattering Techniques: Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) provide information on the size, shape, and internal structure of aggregates.* Spectroscopy: UV-Vis and fluorescence spectroscopy are used to study the interactions of molecules with this compound aggregates.* Calorimetry: Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are employed to investigate the thermodynamics of self-assembly and phase transitions.* Electrochemical Techniques: Conductivity measurements provide information about the critical micelle concentration (CMC) and counterion binding of this compound. [, , , , , , ]

Q11: What is the environmental impact of this compound?

A11: Research has indicated that this compound can exhibit toxicity to aquatic organisms, highlighting the need for responsible use and disposal practices. []

Q12: Are there alternative compounds with similar properties to this compound?

A12: Yes, other long-chain ionic liquids, such as those with different cationic head groups (e.g., pyrrolidinium) or anions, can exhibit similar self-assembly and application potential. [, ] Traditional cationic surfactants like cetyltrimethylammonium bromide (CTAB) are also considered alternatives depending on the specific application. []

Q13: What are the potential applications of this compound in drug delivery?

A13: The ability of this compound to form vesicles in aqueous solutions makes it a potential candidate for encapsulating and delivering drugs. Its interaction with cholesterol further suggests potential for applications related to cell membranes and drug delivery across biological barriers. []

Q14: How can this compound be used to combat microbial resistance?

A14: Research has shown this compound's efficacy in inactivating Acanthamoeba keratitis cysts, a resistant form of the parasite, highlighting its potential as a disinfectant for contact lenses and other surfaces prone to contamination. [] Additionally, its ability to disrupt biofilm formation by Candida species suggests potential applications in developing antimicrobial biomaterials and coatings for medical devices. []

Q15: How is this compound used in pre-concentration techniques for analytical chemistry?

A15: this compound acts as an efficient extracting phase in cloud point extraction (CPE), a pre-concentration technique used in analytical chemistry. This method allows for the determination of trace metals like nickel and cobalt in various samples, including environmental and pharmaceutical products. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.